N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide
Description
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15,11-6-2-1-3-7-11)13-9-10-5-4-8-12-10/h1-3,6-7,10,12-13H,4-5,8-9H2 |
InChI Key |
ZSTNPSFKCXNSSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of Pyrrolidin-2-ylmethylamine
- Starting Materials: Pyrrolidin-2-ylmethylamine and benzenesulfonyl chloride.
- Reaction Conditions: The amine is reacted with benzenesulfonyl chloride under basic conditions, often in an organic solvent such as dichloromethane or chloroform, at low temperatures to control reaction rate and avoid side reactions.
- Mechanism: The nucleophilic amine attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
- Purification: The product is purified by aqueous workup, washing with acid and base solutions to remove impurities, followed by drying and recrystallization or chromatography.
Multi-Step Synthesis via Pyrrolidin-2-one Intermediates (Patent-Based Method)
A related method described in patent literature involves multi-step synthesis starting from substituted pyrrolidin-2-ones:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of 3-ethyl-4-methyl-3-pyrrolidin-2-one with 4-nitrophenyl carbonate derivative | Organic base (e.g., 4-dimethylaminopyridine), controlled temperature | Formation of 3-ethyl-4-methyl-2,5-dihydro-N-(4-nitrophenyloxycarbonyl)pyrrole-2-one intermediate with >99% purity |
| 2 | Reaction of intermediate with 4-(2-aminoethyl)benzenesulfonamide | Mild conditions, stirring | Formation of 4-[2-(3-ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzenesulfonamide with >99% purity |
| 3 | Further reaction with trans-4-methylcyclohexyl isocyanate | Controlled temperature | Final compound with high purity obtained |
- Workup: Includes cooling, aqueous washes (acidic and basic), solvent removal under vacuum, methanol addition, filtration, washing with methanol and acetone, and drying at 50-55°C to constant weight.
This method, although specific to substituted derivatives, demonstrates the use of carbamate intermediates and amide bond formation to introduce sulfonamide functionality linked to pyrrolidine rings.
Synthesis of 4-(2-Aminoethyl)benzenesulfonamide Precursor
Since 4-(2-aminoethyl)benzenesulfonamide is a key intermediate in some synthetic routes, its preparation is relevant:
| Step | Description | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Acetylation of β-phenethylamine with acetic acid or acetic anhydride | Reflux for 3-5 hours, distillation to remove acetic acid | Up to 130% (weight yield) |
| 2 | Chlorosulfonation of acetylated intermediate with chlorosulfonic acid and phosphorus pentachloride | Temperature control 50-70°C, 2-4 hours reaction | 130% (weight yield) |
| 3 | Amination with 25% ammonia solution | Stirring under controlled conditions | 55% yield |
| 4 | Hydrolysis with 25% sodium hydroxide solution | Heating at 105-115°C for 3.5-6 hours | 75% yield |
| 5 | Refining by recrystallization in ethanol-water mixture | Ethanol:water ratio 1:3 | 83% yield |
- Purification: Includes filtration, washing with cold water, drying, and obtaining the crude product suitable for further reactions.
- The sulfonamide bond formation is highly efficient when using sulfonyl chlorides and amines under controlled conditions.
- Organic bases such as 4-dimethylaminopyridine or diisopropylethylamine improve reaction rates and yields in carbamate formation steps.
- Multi-step synthesis involving pyrrolidin-2-one intermediates allows for structural modifications and high purity products suitable for pharmaceutical applications.
- The preparation of the 4-(2-aminoethyl)benzenesulfonamide intermediate is well-documented and involves classical organic transformations such as acetylation, chlorosulfonation, amination, and hydrolysis with good overall yields.
- Pyrrolidine derivatives synthesized via routes involving chiral intermediates and cyclizations provide enantiomerically pure sulfonamides with potential biological activity, indicating the importance of stereochemical control in synthesis.
The preparation of N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide involves classical sulfonamide synthesis strategies, primarily the reaction of pyrrolidin-2-ylmethylamine with benzenesulfonyl chloride or related sulfonyl derivatives. Advanced synthetic routes employ pyrrolidin-2-one intermediates and multi-step processes to achieve high purity and structural complexity. The availability of well-established methods for synthesizing key intermediates such as 4-(2-aminoethyl)benzenesulfonamide supports the efficient preparation of the target compound. These methods have been validated in patent literature and research publications, providing a robust foundation for further development and application in pharmaceutical research.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group participates in nucleophilic substitutions, particularly at the sulfur atom or adjacent positions. Key examples include:
-
Reaction with alkyl halides : In acetone under reflux (60°C), the secondary amine of the pyrrolidine ring reacts with alkyl halides to form quaternary ammonium derivatives .
-
Acylation : Reacts with activated carbonyl compounds (e.g., 4-nitrophenyl chloroformate) in the presence of organic bases like 4-dimethylaminopyridine (DMAP) to form carbamate intermediates .
Example Reaction Pathway :
Oxidation
-
The pyrrolidine ring undergoes oxidation with agents like potassium permanganate or chromium trioxide, forming pyrrolidone derivatives.
-
Sulfonamide sulfur can oxidize to sulfonic acid derivatives under strong oxidative conditions (e.g., HO/HSO).
Reduction
-
Catalytic hydrogenation (H, Pd/C) reduces the sulfonamide group to thioether analogs, though this is less common due to steric hindrance.
Coupling Reactions
The compound serves as a precursor in multi-step syntheses:
-
Amide bond formation : Reacts with carboxylic acids (e.g., 3-ethyl-4-methyl-pyrrolidin-2-one) using coupling agents like EDC/HOBt to form peptidomimetic derivatives .
-
Urea/thiourea synthesis : Reacts with isocyanates/isothiocyanates (e.g., trans-4-methylcyclohexyl isocyanate) to form urea-linked products .
Key Conditions :
Acid-Base Reactions
The sulfonamide group acts as a weak acid (pKa ~10–11), enabling salt formation with strong bases (e.g., NaOH):
These salts enhance solubility in polar solvents.
Stability and Reactivity Trends
Scientific Research Applications
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide, the following table compares its structural and functional attributes with analogous benzenesulfonamide derivatives:
Structural and Functional Insights
- Pyrrolidine vs. Pyridine/Pyrimidine : The pyrrolidine group in the target compound offers greater conformational flexibility compared to aromatic heterocycles like pyridine (e.g., N-Benzylpyridine-2-sulfonamide ). This flexibility may enhance binding to flexible enzyme pockets but reduce π-π stacking interactions.
- Substituent Effects : Bulky groups (e.g., in S1 ) improve target specificity but may limit solubility. In contrast, the pyrrolidine-methyl group balances lipophilicity and solubility, making it suitable for CNS-targeted drugs.
- Biological Activity : While pyrimidine-linked sulfonamides (e.g., ) show antifungal activity, the pyrrolidine derivative’s bioactivity remains speculative but could involve neuromodulatory targets due to the amine’s basicity.
Biological Activity
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine moiety linked to a benzenesulfonamide group. This structural configuration contributes to its solubility and interaction with various biological targets. The sulfonamide group is known for its ability to form hydrogen bonds, enhancing binding affinity with target proteins.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism may include:
- Enzyme Inhibition : It has been shown to inhibit carbonic anhydrase, an enzyme critical for regulating pH and fluid balance in biological systems.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections.
Antimicrobial Properties
This compound exhibits notable antimicrobial properties. A study highlighted that related benzenesulfonamides showed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL for certain derivatives .
Anticancer Activity
Research indicates that compounds with similar structures possess anticancer properties. For instance, derivatives have been reported to inhibit the proliferation of cancer cell lines, including gastric carcinoma and breast cancer cells, with IC50 values ranging from 0.73 to 2.38 μM . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
Anti-inflammatory Effects
Sulfonamides have been investigated for their anti-inflammatory effects. Compounds similar to this compound have been shown to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
- Study on Antitubercular Activity : A series of N-(pyrrolidin-2-yl)benzenesulfonamides were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The study found that specific substitutions on the pyrrolidine ring significantly enhanced antimicrobial potency .
- Anticancer Research : In vitro studies demonstrated that N-(pyrrolidin-2-yl) derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Enzyme Inhibition Studies : Research has shown that these compounds can effectively inhibit carbonic anhydrase, making them potential candidates for treating conditions like glaucoma and edema .
Data Table of Biological Activities
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| N-(pyrrolidin-2-yl)benzenesulfonamide | Antimicrobial (against M. tuberculosis) | MIC = 6.25 μg/mL |
| N-(pyrrolidin-2-yl)-4-methylbenzenesulfonamide | Anticancer (gastric carcinoma) | IC50 = 0.73–2.38 μM |
| N-(pyrrolidin-2-yl)-thiazole derivative | Anti-inflammatory | Not specified |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide?
- Methodological Answer : The synthesis typically involves sulfonylation of the pyrrolidine-derived amine. A representative approach includes:
- Step 1 : Reacting 2-mercaptopyridine with sodium hypochlorite in dichloromethane and HCl at 263–268 K to form the sulfonyl chloride intermediate.
- Step 2 : Coupling with the pyrrolidine-methylamine derivative under ice-cooled conditions, followed by washing with HCl and brine to isolate the product .
- Key Parameters : Temperature control (<273 K), stoichiometric use of sodium hypochlorite (3.3 equiv.), and purification via petroleum ether/ethyl acetate recrystallization .
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- X-ray Crystallography : Determines dihedral angles (e.g., 75.75° between aromatic rings) and hydrogen-bonding networks (N–H⋯O/N interactions) to confirm molecular geometry .
- Spectroscopy : H/C NMR for verifying substituent integration and FT-IR for sulfonamide S=O stretching (~1350 cm) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in multi-step syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane minimizes side reactions during sulfonylation .
- Purification Techniques : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate high-purity (>95%) products .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify the pyrrolidine ring (e.g., N-alkylation) and benzenesulfonamide substituents (e.g., electron-withdrawing groups) to assess potency variations .
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., carbonic anhydrase), correlating with experimental IC values .
Q. How does crystallographic data inform polymorphism or co-crystal formation?
- Methodological Answer :
- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetone) and analyze via PXRD to identify distinct lattice arrangements .
- Co-crystal Design : Co-form with carboxylic acids (e.g., succinic acid) to stabilize hydrogen-bonded networks, enhancing solubility while retaining bioactivity .
Methodological Challenges and Solutions
Addressing low reproducibility in sulfonamide coupling reactions
- Root Cause : Moisture sensitivity of sulfonyl chloride intermediates.
- Solution : Use anhydrous solvents (e.g., THF) and Schlenk-line techniques under inert gas (N) .
Mitigating cytotoxicity in biological assays
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
